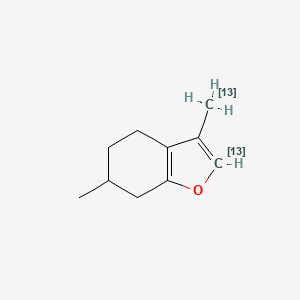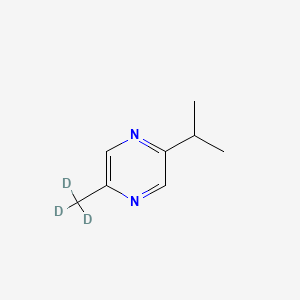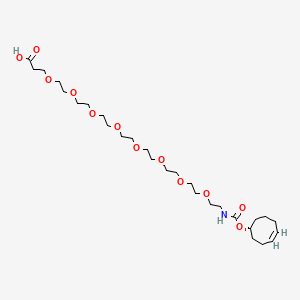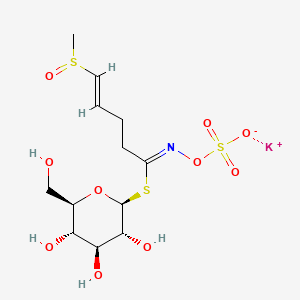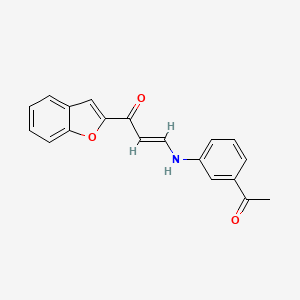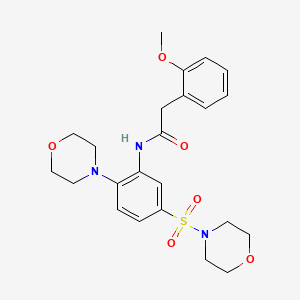
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the methoxyphenyl and morpholino groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and morpholine. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)acetamide: Lacks the morpholino groups.
N-(2-Morpholino-5-(morpholinosulfonyl)phenyl)acetamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of both methoxyphenyl and morpholino groups in 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H29N3O6S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H29N3O6S/c1-30-22-5-3-2-4-18(22)16-23(27)24-20-17-19(33(28,29)26-10-14-32-15-11-26)6-7-21(20)25-8-12-31-13-9-25/h2-7,17H,8-16H2,1H3,(H,24,27) |
InChI-Schlüssel |
AMLKOOAGXMCENK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
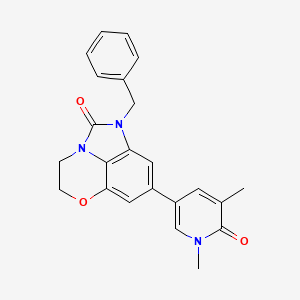
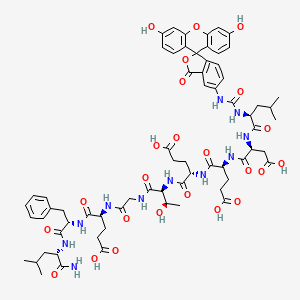

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
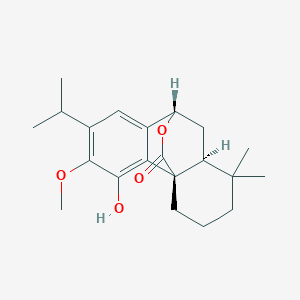
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
